4-chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a pyrazoline core substituted with a propanoyl group and a furan-2-yl moiety. Its structural complexity arises from the integration of a sulfonamide group at the para position of the benzene ring (4-chloro substitution) and a 3-arylpyrazoline scaffold. The propanoyl and furan groups may influence electronic properties, solubility, and target binding compared to other derivatives.
Properties
IUPAC Name |
4-chloro-N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-2-22(27)26-20(21-7-4-12-30-21)14-19(24-26)15-5-3-6-17(13-15)25-31(28,29)18-10-8-16(23)9-11-18/h3-13,20,25H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMILVYHHLXVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a complex structure characterized by:
- A sulfonamide group which is known for its antibacterial properties.
- A pyrazole moiety that has been linked to various pharmacological activities including anti-inflammatory and antitumor effects.
- A furan ring , which is often associated with antioxidant properties.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the pyrazole and furan rings in this compound may enhance its antimicrobial efficacy. Studies have shown that related pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting a potential for this compound to possess similar properties.
Antitumor Activity
Research indicates that pyrazole derivatives can inhibit key pathways involved in tumor growth. The compound's structural components suggest it may interact with targets such as:
- BRAF(V600E)
- EGFR
These interactions can lead to reduced proliferation of cancer cells. A study on related compounds demonstrated significant antitumor activity, indicating that this compound may exhibit similar effects.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds like those containing the pyrazole structure have shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation through similar pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The sulfonamide group may inhibit bacterial dihydropteroate synthase, leading to bacterial cell death.
- Cell Cycle Arrest : Pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, which can inhibit tumor growth.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways involved in inflammation and cancer progression.
Study on Antimicrobial Activity
A study evaluated the antifungal activity of various pyrazole derivatives against phytopathogenic fungi. The results indicated that certain compounds exhibited significant antifungal properties with EC50 values lower than commercial fungicides, suggesting that our compound could potentially be effective against similar pathogens .
Study on Antitumor Effects
Another research focused on the synthesis and evaluation of pyrazole derivatives as antitumor agents. The study highlighted the ability of these compounds to inhibit cancer cell proliferation through targeting specific kinases involved in tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzenesulfonamide-pyrazoline framework with several synthesized analogs, but key differences in substituents dictate its unique properties:
- In contrast, methoxy or benzodioxol substituents (e.g., compound 4b) introduce electron-donating effects, which may reduce binding affinity .
- Steric and Solubility Considerations: The propanoyl group in the target compound increases steric bulk compared to methyl or benzodioxol groups, possibly affecting membrane permeability. Furan’s planar structure may promote π-stacking in hydrophobic binding pockets .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Chlorine at the sulfonamide’s para position is critical for enzyme inhibition but may increase toxicity.
- Molecular geometry comparisons with fluorophenyl-triazolyl derivatives (, R factor = 0.056) could elucidate conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
